molecular formula C13H14O5 B5770770 Dimethyl 2-(4-methylbenzoyl)propanedioate

Dimethyl 2-(4-methylbenzoyl)propanedioate

Cat. No.: B5770770
M. Wt: 250.25 g/mol
InChI Key: LRBPFRFPHFWGGH-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-methylbenzoyl)propanedioate is an organic compound with the molecular formula C13H14O5. It is characterized by its aromatic ring and ester functional groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(4-methylbenzoyl)propanedioate can be synthesized through several methods. One common approach involves the esterification of 2-(4-methylbenzoyl)propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-methylbenzoyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(4-methylbenzoyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(4-methylbenzoyl)propanedioate involves its interaction with various molecular targets. In biological systems, the ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. These products can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-chlorobenzoyl)propanedioate
  • Dimethyl 2-(4-nitrobenzoyl)propanedioate
  • Dimethyl 2-(4-methoxybenzoyl)propanedioate

Uniqueness

Dimethyl 2-(4-methylbenzoyl)propanedioate is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.

Properties

IUPAC Name

dimethyl 2-(4-methylbenzoyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-8-4-6-9(7-5-8)11(14)10(12(15)17-2)13(16)18-3/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBPFRFPHFWGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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